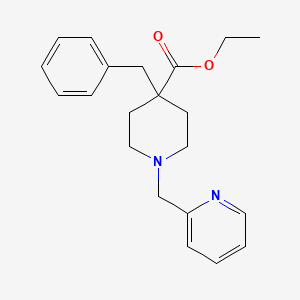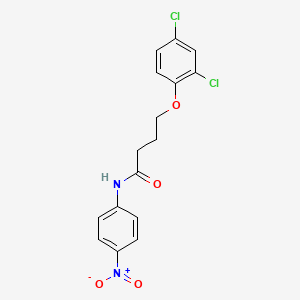
ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic effects on Alzheimer's disease and aging-related cognitive decline.
Wirkmechanismus
The mechanism of action of ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is not fully understood, but it is thought to involve multiple pathways. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to increase the expression of genes involved in the growth and survival of neurons, as well as to reduce inflammation and oxidative stress in the brain. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to increase the levels of several proteins that are important for synaptic function and plasticity.
Biochemical and Physiological Effects:
ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects that are relevant to its potential therapeutic effects. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to increase the levels of several proteins that are important for synaptic function and plasticity, including synaptophysin and PSD-95. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of Alzheimer's disease and aging-related cognitive decline.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is that it has been extensively studied in animal models of Alzheimer's disease and aging, and has been shown to have promising therapeutic effects. However, one limitation of ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate. One direction is to further elucidate its mechanism of action and to optimize its therapeutic potential. Another direction is to test its safety and efficacy in clinical trials. Additionally, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate could be tested in combination with other compounds or therapies to determine whether it has synergistic effects. Finally, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate could be tested in other neurological disorders besides Alzheimer's disease and aging-related cognitive decline.
Synthesemethoden
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is synthesized using a multistep process that involves the condensation of 2,4-dinitrophenol with 2-(2-chloroethoxy)pyridine to form 2-(2-chloroethoxy)-4-nitrophenol. This intermediate is then reacted with benzylamine and piperidine to form the final product, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic effects on Alzheimer's disease and aging-related cognitive decline. Studies have shown that ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate can improve memory and cognitive function in animal models of Alzheimer's disease and aging. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.
Eigenschaften
IUPAC Name |
ethyl 4-benzyl-1-(pyridin-2-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20(24)21(16-18-8-4-3-5-9-18)11-14-23(15-12-21)17-19-10-6-7-13-22-19/h3-10,13H,2,11-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDZYYVDMTIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1-methyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5037736.png)
![methyl 2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5037738.png)
![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B5037745.png)

![2-amino-6'-bromo-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5037752.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5037762.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5037763.png)
![methyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B5037776.png)
![1-ethyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B5037783.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5037787.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5037789.png)
![tetramethyl 6'-benzoyl-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5037816.png)
![2-(4-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5037822.png)
